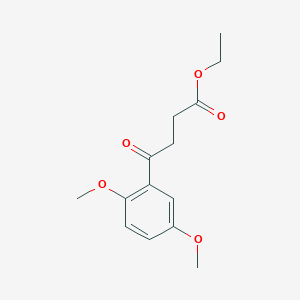

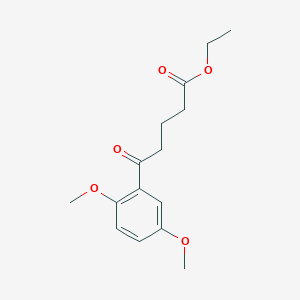

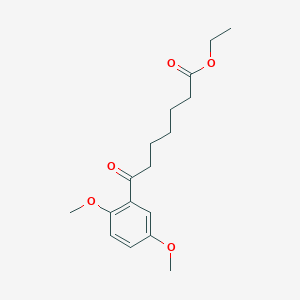

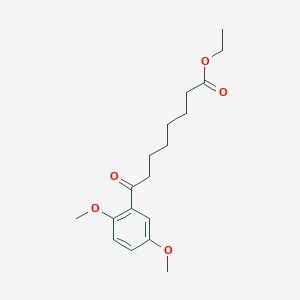

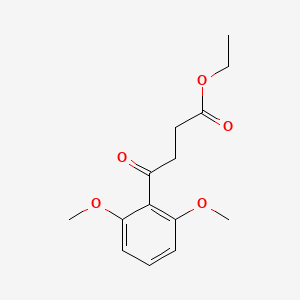

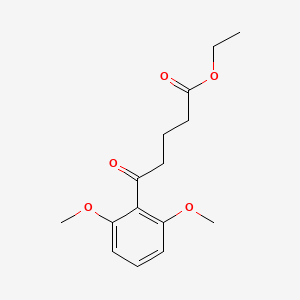

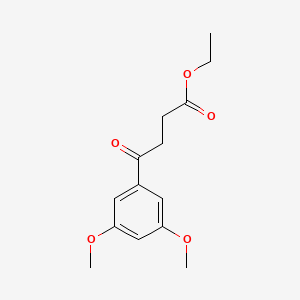

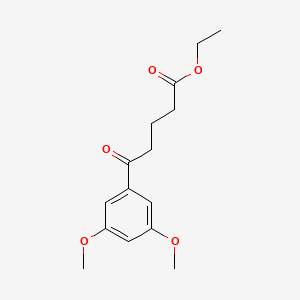

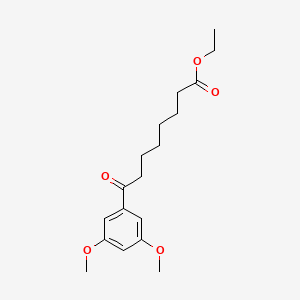

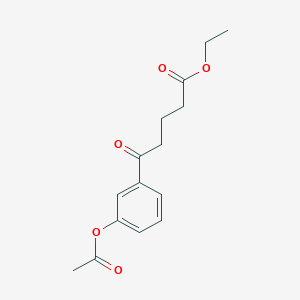

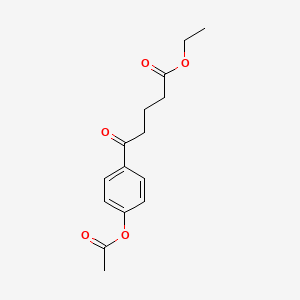

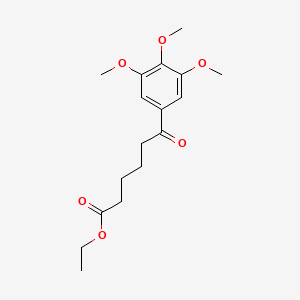

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" has not been directly studied in the provided papers. However, similar ethyl ester compounds have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, ethyl ester compounds are known to participate in Michael-Aldol condensation reactions, as seen with ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . Additionally, ethyl esters can be synthesized through multi-component condensation reactions, as demonstrated by the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . These reactions often result in compounds with complex molecular structures that can be confirmed using techniques such as X-ray diffraction .

Synthesis Analysis

The synthesis of ethyl ester compounds typically involves condensation reactions. For example, a Michael-Aldol condensation was used to obtain a compound with a cyclohexanone ring in a chair conformation . Another synthesis method involved a three-component condensation of benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of an acid catalyst . These methods suggest that the synthesis of "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" could potentially involve similar condensation reactions using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structures of ethyl ester compounds can be quite intricate, with various substituents affecting the overall conformation. For instance, the cyclohexanone ring can adopt a chair conformation with substituents in axial and equatorial positions . Single crystal X-ray diffraction data can reveal details such as space group, unit cell parameters, and molecular disorder . These findings suggest that "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" would likely have a complex structure that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Ethyl ester compounds can participate in a range of chemical reactions. The presence of activated unsaturated systems in these molecules allows them to undergo conjugated addition reactions with carbanions in the presence of basic catalysts . This reactivity is significant as it can lead to a multitude of biological activities. Therefore, "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" may also exhibit similar reactivity, which could be explored for potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl ester compounds can be determined using various spectroscopic techniques, such as FT-IR, NMR, and ESI-MS . Computational methods like DFT can provide insights into molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity. The analysis of "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" would likely involve similar investigative techniques to fully characterize its properties.

科学的研究の応用

-

Antitubulin Agents

- Field : Medical Chemistry

- Application : The compound is used in the synthesis of new antitubulin agents .

- Method : The molecules were prepared by the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines .

- Results : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno derivative and its 6-ethoxycarbonyl homologue were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

-

Dual EGFR/HDAC Hybrid Inhibitors

- Field : Pharmaceutical Chemistry

- Application : The compound is used in the design and synthesis of dual EGFR/HDAC hybrid inhibitors .

- Method : The hybrids were designed based on introducing a 3,4,5-trimethoxy phenyl group as a part of the CAP moiety, in addition to incorporating 4–6 aliphatic carbons linker and using COOH or hydroxamic acid as ZBG .

- Results : The hybrids with hydroxamic acid exhibited the highest inhibition against all cancer cell lines with IC50 ranging from 0.536 to 4.892 μM .

Safety And Hazards

将来の方向性

The future directions in the research of similar compounds involve structural modifications to improve their antiproliferative activities. For instance, a VERU-111 analogue 13f was found to be significantly more potent than VERU-111, suggesting that further structural modifications could lead to more potent compounds .

特性

IUPAC Name |

ethyl 6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-5-23-16(19)9-7-6-8-13(18)12-10-14(20-2)17(22-4)15(11-12)21-3/h10-11H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVXULSYBJDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。